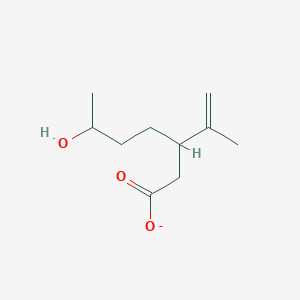

6-Hydroxy-3-isopropenylheptanoate

説明

特性

分子式 |

C10H17O3- |

|---|---|

分子量 |

185.24 g/mol |

IUPAC名 |

6-hydroxy-3-prop-1-en-2-ylheptanoate |

InChI |

InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)/p-1 |

InChIキー |

NQYDFAGFKCSWGI-UHFFFAOYSA-M |

SMILES |

CC(CCC(CC(=O)[O-])C(=C)C)O |

正規SMILES |

CC(CCC(CC(=O)[O-])C(=C)C)O |

製品の起源 |

United States |

類似化合物との比較

4-Isopropenyl-7-methyl-2-oxo-oxepanone

- Molecular formula : C₉H₁₄O₃

- Functional groups: Oxepanone ring, ketone, isopropenyl.

- Role: Precursor to 6-hydroxy-3-isopropenylheptanoate via enzymatic hydrolysis. Unlike the linear heptanoate derivatives, its cyclic structure limits further metabolic flexibility .

3-Isopropenyl-6-oxoheptanoate

- Molecular formula : C₁₀H₁₆O₃

- Functional groups : Ketone, isopropenyl.

- Role: Oxidation product of this compound. The ketone group at position 6 enhances reactivity, enabling entry into β-oxidation pathways .

6-Isopropenyl-3-methyl-2-oxo-oxepanone

- Molecular formula : C₉H₁₄O₃

- Functional groups: Oxepanone ring, ketone, methyl.

- Role: Hydrolyzes to 6-hydroxy-5-isopropenyl-2-methylhexanoate, a dead-end metabolite. Its branched methyl group prevents further enzymatic processing, contrasting with the linear structure of this compound .

Functional Comparison Table

Stereochemical and Metabolic Divergences

- Stereospecificity: The (3S) configuration of this compound is enzymatically critical. erythropolis pathways, highlighting stereochemical constraints in microbial metabolism .

- Metabolic Fate: Unlike this compound, which is actively metabolized, compounds like 6-hydroxy-5-isopropenyl-2-methylhexanoate accumulate as dead-end products due to structural incompatibility with downstream enzymes .

Research Findings and Implications

- Enzymatic Hydrolysis: The conversion of 4-isopropenyl-7-methyl-2-oxo-oxepanone to this compound involves a lactonase, demonstrating substrate specificity for cyclic esters .

- Oxidation Efficiency: this compound is oxidized 3× faster than its methyl-substituted analogue, emphasizing the role of linearity in enzymatic recognition .

- Biotechnological Relevance: Engineering R. erythropolis to overexpress hydroxyacid dehydrogenases could enhance carveol-to-limonene pathway efficiency, leveraging this compound as a key node .

Q & A

Q. What are the primary metabolic pathways involving 6-Hydroxy-3-isopropenylheptanoate in microbial systems?

- Methodological Answer : this compound is an intermediate in the degradation pathway of (4R)-carveol and dihydrocarveol in Rhodococcus erythropolis DCL14. To identify its role:

-

Use product accumulation studies to track intermediates under controlled biodegradation conditions .

-

Employ gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural assignments of intermediates.

-

Compare metabolic flux in wild-type vs. mutant strains to validate pathway specificity.

Table 1 : Key intermediates in carveol degradation linked to this compound

Intermediate Pathway Step Analytical Method Used (4R)-Carvone Initial oxidation GC-MS, NMR 4-Isopropenyl-7-methyl-2-oxo-oxepanone Cyclic intermediate formation Hydrolysis assays This compound Hydrolytic product NMR, enzymatic profiling

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection for separation and quantification.

- Enzymatic assays to monitor substrate-specific conversion rates, ensuring minimal interference from structurally similar metabolites .

- Isotopic labeling (e.g., -tracers) to track metabolic incorporation in vivo.

Advanced Research Questions

Q. How can contradictory data regarding the enzymatic hydrolysis of intermediates like this compound be resolved?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., pH, temperature) or enzyme isoforms. To address this:

- Perform kinetic studies under standardized conditions (e.g., 30°C, pH 7.4) to compare hydrolysis rates .

- Use site-directed mutagenesis to identify catalytic residues in hydrolytic enzymes.

- Validate findings with in vitro reconstitution assays using purified enzymes and substrates.

Q. What methodological approaches are effective in elucidating the stereochemical configuration of this compound during metabolic studies?

- Methodological Answer :

- Chiral chromatography (e.g., chiral HPLC columns) to separate enantiomers.

- Circular Dichroism (CD) spectroscopy to determine absolute configuration.

- X-ray crystallography of enzyme-substrate complexes to resolve stereospecific binding interactions .

Q. How can metabolic engineering optimize the production of this compound for functional studies?

- Methodological Answer :

- Design heterologous expression systems in model organisms (e.g., E. coli) to overexpress key enzymes (e.g., hydrolases).

- Apply CRISPR-Cas9 to knockout competing pathways that divert intermediates.

- Use fed-batch fermentation with controlled carbon/nitrogen ratios to maximize yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported toxicity or stability of this compound?

- Methodological Answer :

- Conduct accelerated stability studies (e.g., varying temperature/humidity) to assess degradation profiles.

- Use toxicity assays (e.g., in vitro cell viability tests) under physiologically relevant concentrations.

- Cross-reference findings with meta-analyses of published data to identify methodological outliers .

Key Methodological Takeaways

- Pathway Elucidation : Prioritize in vitro enzyme assays and isotopic tracing to confirm intermediate roles .

- Stereochemical Analysis : Combine chiral separation techniques with structural biology methods for unambiguous assignments.

- Data Validation : Standardize experimental protocols and leverage mutant strains to isolate specific metabolic steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。